B1576037 Ranatuerin-2C antimicrobial peptide

Ranatuerin-2C antimicrobial peptide

Cat. No.: B1576037
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2C is a member of the ranatuerin family of antimicrobial peptides (AMPs), which are primarily isolated from the skin secretions of frogs in the Ranidae family. These peptides are integral to innate immune defenses, exhibiting broad-spectrum activity against bacteria, fungi, and some enveloped viruses . Structurally, ranatuerin-2C is characterized by a conserved N-terminal region with cationic residues and a hydrophobic C-terminal domain, forming an amphipathic α-helical structure that facilitates membrane interaction . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis . Notably, ranatuerin-2C demonstrates lower hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antimicrobial

sequence

FTVKKSLLLLFFLGTITLSFCEQERGADEDNGGEMTEEEVKRGV

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Similarities

Ranatuerin-2C shares structural homology with other ranatuerin isoforms (e.g., ranatuerin-2PLx, ranatuerin-2Pb) and related frog-derived AMPs like brevinins and esculentins. Key similarities include:

  • Amphipathic α-helical motifs : Critical for membrane permeabilization .
  • Cationic charge : Facilitates binding to anionic bacterial membranes .
  • C-terminal disulfide bonds : Enhance stability and reduce proteolytic degradation .

Key Differences in Antimicrobial Efficacy

Comparative studies highlight variations in potency and selectivity:

Peptide MIC Range (µM) Hemolytic Activity (HC50, µM) Key Targets Structural Notes
Ranatuerin-2C 16–128 >256 Gram-negative bacteria, C. albicans Full-length helix-turn-helix motif
Ranatuerin-2PLx 32–512 >512 S. aureus, E. coli Truncated C-terminal domain
Gaegurin-4 4–32 64–128 MRSA, P. aeruginosa Linear α-helix with no disulfide bonds
Brevinin-2 8–64 32–64 Broad-spectrum bacteria, fungi C-terminal cyclic heptapeptide

Notes:

  • Ranatuerin-2C exhibits moderate activity against Gram-negative bacteria (E.
  • Gaegurin-4 outperforms ranatuerin-2C against MRSA due to its stronger electrostatic interactions with teichoic acids in Gram-positive membranes .
  • Brevinin-2 shows superior antifungal activity (MIC = 8 µM for C. albicans) but higher hemolytic toxicity (HC50 = 32 µM) .

Selectivity and Cytotoxicity

Ranatuerin-2C’s therapeutic index (HC50/MIC) is superior to many AMPs, with HC50 >256 µM for mammalian erythrocytes, compared to brevinin-2 (HC50 = 32 µM) . This selectivity arises from its preferential binding to microbial membranes over cholesterol-rich eukaryotic membranes . In contrast, peptides like temporin-1 exhibit higher cytotoxicity (HC50 = 16 µM) due to stronger hydrophobic interactions .

Resistance Mechanisms

Unlike conventional antibiotics, AMPs like ranatuerin-2C are less prone to resistance due to their membrane-targeting mechanism. However, bacterial adaptations include:

  • Membrane modification : Upregulation of cardiolipin synthesis in S. aureus to reduce anionic charge .
  • Efflux pumps: Overexpression in P. aeruginosa to expel AMPs .
  • Proteolytic degradation : Secretion of proteases by Enterococcus faecalis .

Research Advancements and Clinical Potential

Recent studies have optimized ranatuerin-2C via structural modifications:

  • C-terminal truncation : Reduces hemolysis but compromises antimicrobial activity (e.g., R2PLx-22 MIC increased 8-fold) .
  • D-amino acid substitution: Enhances proteolytic stability without altering efficacy .
  • Hybrid peptides : Fusion with magainin sequences improves anti-MRSA activity (MIC = 64 µM) .

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